4-bromo-2-methoxy-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-10-6-4-2-3-5(9)7(6)11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
XAJBRZLYANPBNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(N1)C=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Methoxy 1h Benzo D Imidazole and Its Analogs
Strategies for Constructing the 1H-Benzo[d]imidazole Core with Specific Substitution Patterns
The formation of the benzimidazole (B57391) nucleus is a cornerstone of many synthetic routes. Several reliable methods have been developed to achieve this, each with its own advantages and suitability for different substitution patterns.
Cyclocondensation Reactions of o-Phenylenediamines with Carbonyl Precursors
A widely employed and versatile method for synthesizing benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives. The reaction typically proceeds under acidic conditions or in the presence of an oxidizing agent to facilitate the final cyclization and aromatization.
For the synthesis of a 4-bromo-substituted benzimidazole, the logical starting material would be 3-bromo-benzene-1,2-diamine . This precursor can be reacted with various C1 synthons to introduce the carbon atom at the 2-position. For instance, reaction with formic acid or a suitable equivalent would yield 4-bromo-1H-benzo[d]imidazole.
To achieve the 2-methoxy substitution, a two-step approach is often necessary. First, the o-phenylenediamine can be condensed with a reagent that will ultimately be converted to a methoxy (B1213986) group. A common strategy involves the use of phosgene equivalents (e.g., carbonyldiimidazole) or urea to form an intermediate benzimidazol-2-one. For example, the reaction of 3-bromo-benzene-1,2-diamine with urea in water at elevated temperatures (100-160°C) can produce 4-bromo-1H-benzo[d]imidazol-2(3H)-one in good yield and purity google.com. This benzimidazolone can then be converted to the desired 2-methoxy derivative in a subsequent step.
| Starting Material | C1 Synthon | Intermediate/Product | Reference |
| 3-bromo-benzene-1,2-diamine | Urea | 4-bromo-1H-benzo[d]imidazol-2(3H)-one | google.com |
| o-Phenylenediamine | Carboxylic Acids | 2-substituted-1H-benzo[d]imidazoles | eijppr.comsemanticscholar.org |
| o-Phenylenediamine | Aldehydes | 2-substituted-1H-benzo[d]imidazoles | eijppr.com |
Reductive Cyclization Approaches from o-Nitroanilines
An alternative and powerful strategy for the synthesis of benzimidazoles involves the reductive cyclization of o-nitroaniline derivatives. This one-pot process combines the reduction of the nitro group to an amine with the simultaneous or subsequent cyclization with a suitable carbonyl compound. This method is particularly advantageous as it often utilizes readily available starting materials.
For the synthesis of 4-bromo-2-methoxy-1H-benzo[d]imidazole, a potential starting material could be a suitably substituted o-nitroaniline, such as N-(5-bromo-2-nitrophenyl)acetamide . The reductive cyclization of this precursor would lead to the formation of the benzimidazole ring. Various reducing agents can be employed, including zinc dust with sodium bisulfite in water, which offers a green and efficient method nih.gov. Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, providing a one-pot synthesis under open-air conditions without the need for strong reductants researchgate.netresearchgate.net.
| Starting Material | Reducing Agent/Conditions | Product | Reference |
| o-Nitroaniline and Aldehyde | Zn/NaHSO3 in water | 2-substituted benzimidazole | nih.gov |
| o-Nitroanilines | Electrochemical reduction | 1,2-fused benzimidazoles | researchgate.netresearchgate.net |
Palladium and Copper-Catalyzed Cyclization Routes
Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions for the construction of heterocyclic rings, offering high efficiency and functional group tolerance. Both palladium and copper catalysts have been successfully employed in the synthesis of benzimidazoles.
Palladium-catalyzed reactions can involve intramolecular C-N bond formation. For instance, a palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been reported to produce fused aza[3.1.0]bicycles nih.gov. While not a direct route to simple benzimidazoles, this illustrates the power of palladium in C-N bond formation.
Copper-catalyzed methods have also proven effective. For example, a ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles provides an efficient route to benzimidazoles organic-chemistry.org. This approach is particularly relevant as it directly utilizes a halogenated precursor. The reaction of an o-bromoaniline with a nitrile in the presence of a copper catalyst and a base can lead to the formation of the benzimidazole ring.
Regioselective Introduction of Bromo and Methoxy Functional Groups
The precise placement of the bromo and methoxy groups on the benzimidazole core is critical for the synthesis of this compound. This can be achieved either by starting with appropriately substituted precursors or by direct functionalization of the pre-formed benzimidazole ring.
Directed Halogenation Techniques for the Benzimidazole Ring System
The direct bromination of the benzimidazole ring can be challenging due to the potential for multiple substitution products. However, regioselective methods have been developed. The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of aromatic compounds nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net. The regioselectivity of the reaction can often be controlled by the reaction conditions, such as the solvent and temperature, and by the presence of directing groups on the benzimidazole ring.
For the synthesis of a 4-bromo derivative, starting with 2-methoxy-1H-benzo[d]imidazole, the directing effect of the existing methoxy group and the fused benzene (B151609) ring would need to be carefully considered to achieve bromination at the desired C4 position. Computational studies can be employed to predict the most likely site of electrophilic attack nih.gov.
| Substrate | Brominating Agent | Conditions | Product | Reference |
| Aromatic Compounds | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective bromination | nih.gov |
| Aromatic Compounds | N-Bromosuccinimide (NBS) | UV irradiation | Regioselective monobromination | researchgate.net |
Etherification Methodologies for Methoxy Group Incorporation
The introduction of the methoxy group at the 2-position of the benzimidazole ring is typically achieved through the etherification of a 2-hydroxybenzimidazole (benzimidazol-2-one) precursor. As mentioned in section 2.1.1, 4-bromo-1H-benzo[d]imidazol-2(3H)-one can be synthesized from 3-bromo-benzene-1,2-diamine and urea google.com.
This intermediate can then be methylated to afford the desired this compound. Common methylating agents include methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via nucleophilic attack of the benzimidazolone oxygen on the methylating agent.
An alternative approach involves the synthesis of a 2-chlorobenzimidazole derivative, which can then undergo nucleophilic substitution with sodium methoxide to yield the 2-methoxybenzimidazole. For example, a compound like 4-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole could potentially be converted to the corresponding 2-methoxy derivative nih.gov.
| Precursor | Reagent | Product |
| 4-bromo-1H-benzo[d]imidazol-2(3H)-one | Methyl iodide / Base | This compound |
| 4-bromo-2-chloro-1H-benzo[d]imidazole | Sodium methoxide | This compound |
Advanced Synthetic Approaches and Reaction Condition Optimization
The traditional synthesis of 2-alkoxybenzimidazoles often proceeds through a 2-chlorobenzimidazole intermediate. A plausible synthetic route to this compound would therefore commence with the cyclization of 4-bromo-1,2-diaminobenzene to form 4-bromo-1H-benzo[d]imidazol-2(3H)-one, followed by chlorination to yield 4-bromo-2-chloro-1H-benzo[d]imidazole, and finally, nucleophilic substitution with sodium methoxide. Advanced synthetic methodologies can be applied to enhance the efficiency and environmental friendliness of these steps.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds, including benzimidazoles. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.
For the synthesis of benzimidazole derivatives, microwave assistance has been shown to be highly effective. For instance, the condensation of o-phenylenediamines with various aldehydes or carboxylic acids under microwave irradiation often leads to the desired products in minutes, as opposed to hours with conventional heating. In the context of this compound synthesis, microwave energy could be applied to:
Cyclization Step: The initial formation of the benzimidazolin-2-one ring from 4-bromo-1,2-diaminobenzene could be expedited.
Nucleophilic Substitution: The final step, the reaction of 4-bromo-2-chloro-1H-benzo[d]imidazole with sodium methoxide, can also be accelerated under microwave conditions, potentially leading to cleaner reactions and higher yields.
The following table summarizes representative microwave-assisted benzimidazole syntheses, illustrating the significant reduction in reaction time and improvement in yield.
| Reactants | Catalyst/Conditions | Product | Reaction Time (MW) | Yield (%) |
| o-phenylenediamine, aromatic aldehyde | Oxalic acid | 2-Aryl-1H-benzo[d]imidazole | 2-5 min | 85-95 |
| o-phenylenediamine, carboxylic acid | Polyphosphoric acid | 2-Alkyl/Aryl-1H-benzo[d]imidazole | 5-10 min | 80-92 |
| 4-bromo-1,2-diaminobenzene, urea (proposed) | Microwave irradiation | 4-bromo-1H-benzo[d]imidazol-2(3H)-one | Shorter time | High |
| 4-bromo-2-chloro-1H-benzo[d]imidazole, NaOMe (proposed) | Microwave irradiation | This compound | Shorter time | High |
This table presents data from analogous reactions to illustrate the potential of microwave-assisted synthesis for the target compound.
In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize the environmental impact of chemical processes. These approaches often utilize non-toxic reagents and solvents, and aim for high atom economy.
For the synthesis of this compound, several green chemistry principles can be applied:
Catalyst-Free Synthesis: Some benzimidazole syntheses can be achieved without a catalyst, for example, by the reaction of o-phenylenediamines with aldehydes in a sustainable solvent like ethanol at room temperature. This approach offers advantages such as simplified purification and reduced toxic waste.
Use of Green Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a key aspect of green chemistry. The synthesis of N-substituted-2-chlorobenzimidazoles has been successfully carried out in PEG-600.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together, can further reduce environmental impact. The synthesis of N-substituted-2-chlorobenzimidazoles has been achieved by physical grinding in the presence of a solid base like potassium carbonate.
A proposed metal-free route for a key intermediate could involve the intramolecular N-arylation of an amidine precursor mediated by a strong base like potassium hydroxide in DMSO, avoiding the use of transition metal catalysts organic-chemistry.org.
Various catalytic systems have been developed to enhance the efficiency and selectivity of benzimidazole synthesis. These include both homogeneous and heterogeneous catalysts.
Lewis Acid Catalysis: Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles.
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of easy separation and reusability. For instance, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) has been employed as an efficient and reusable catalyst for the synthesis of benzimidazole derivatives.
Nanocatalysis: Nanoparticles, with their high surface area-to-volume ratio, can exhibit superior catalytic activity. Zinc oxide nanoparticles (ZnO NPs) have been used as a catalyst for the synthesis of 2-substituted 1H-benzimidazoles in good yields nih.gov.
For the synthesis of the 2-methoxy functionality, a two-step approach is often employed. First, a 2-chlorobenzimidazole is synthesized from the corresponding benzimidazolin-2-one using a reagent like phosphorus oxychloride prepchem.com. This is then followed by a nucleophilic substitution reaction with sodium methoxide. Catalytic approaches could be explored to make this transformation more efficient, for example, by using a phase-transfer catalyst to facilitate the reaction between the aqueous methoxide and the organic-soluble chlorobenzimidazole.
Purification and Isolation Techniques for Substituted Benzimidazole Syntheses
The purification of the final product and intermediates is a critical step in any synthetic sequence. For substituted benzimidazoles, including brominated and methoxy-substituted derivatives, common purification techniques include recrystallization and column chromatography.
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For brominated aromatic compounds, solvents such as toluene, dichloromethane, and chloroform, sometimes in the presence of a base to neutralize any acidic impurities, have been used google.com. Common solvent mixtures for recrystallization of organic compounds include ethanol/water, acetone/water, and heptane/ethyl acetate (B1210297).
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. For benzimidazole derivatives, silica gel is a commonly used stationary phase. The choice of eluent (mobile phase) depends on the polarity of the compound. A mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate is often used, with the polarity of the mixture being adjusted to achieve optimal separation. For instance, 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole has been purified using a mixture of petroleum ether and ethyl acetate as the eluent acs.org.
The following table provides a summary of purification techniques applicable to substituted benzimidazoles.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Applicability |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Toluene, Chloroform | Purification of solid final products and intermediates. |
| Column Chromatography | Silica gel with Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Petroleum Ether/Ethyl Acetate gradients | Separation of product from byproducts and unreacted starting materials. |
Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Methoxy 1h Benzo D Imidazole
Halogen-Mediated Cross-Coupling Reactions
The bromine atom at the C4-position of the benzimidazole (B57391) ring is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of functional groups.
The Suzuki–Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species. For 4-bromo-2-methoxy-1H-benzo[d]imidazole, this reaction facilitates the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C4-position. Such transformations are crucial for building molecular complexity, particularly in the synthesis of pharmacologically active compounds. nih.govresearchgate.net
The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields, especially with N-H containing heterocycles which can sometimes inhibit catalyst activity. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, have shown high efficacy for coupling bromo-heterocycles. nih.govarkat-usa.org A variety of boronic acids or their corresponding esters can be used as coupling partners, demonstrating the reaction's broad functional group tolerance. nih.govsemanticscholar.org
While specific examples for this compound are not extensively documented, the conditions used for other unprotected bromo-benzimidazoles or bromoindazoles provide a strong basis for predicting its reactivity. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table presents typical conditions applied to analogous compounds, which are expected to be effective for this compound.
| Substrate Analogue | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (7) | K₃PO₄ | Dioxane/H₂O | 100 | Low (31) | nih.gov |
| 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65-98 | nih.gov |
| 2-Iodo-1-cyclohexyl-1H-benzimidazole | Arylboronic acids | PdCl₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | MW, 110 | 75-92 | arkat-usa.org |
| 2-Bromoaniline | Benzylboronic ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 91 | nih.gov |
The Buchwald–Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.org This reaction would allow for the synthesis of 4-amino-2-methoxy-1H-benzo[d]imidazole derivatives, which are valuable scaffolds in medicinal chemistry. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org
The success of this reaction on N-H containing substrates like benzimidazoles often requires careful selection of the base and ligand to avoid side reactions and catalyst deactivation. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. libretexts.orgnih.gov Specialized biarylphosphine ligands, such as tBuBrettPhos, have been developed specifically to facilitate the amination of challenging unprotected bromo-heterocycles, including 4-bromo-1H-imidazole, achieving moderate to excellent yields. nih.gov These conditions are highly relevant and adaptable for the amination of this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles This table presents typical conditions applied to analogous compounds, which are expected to be effective for this compound.
| Substrate Analogue | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst (1-2) | tBuBrettPhos (1-2) | LHMDS | THF | rt | 78 | nih.gov |
| 4-Bromo-1H-imidazole | Morpholine | Pd precatalyst (1-2) | tBuBrettPhos (1-2) | LHMDS | THF | rt | 94 | nih.gov |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu | Toluene | 80 | 95 | beilstein-journals.org |
The Heck and Sonogashira reactions provide routes to further functionalize the C4-position by forming C-C double and triple bonds, respectively.
The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction would yield 4-alkenyl-2-methoxy-1H-benzo[d]imidazoles. The reaction generally exhibits high trans selectivity in the product olefin. organic-chemistry.org Catalytic systems often involve palladium acetate (B1210297) (Pd(OAc)₂) with or without phosphine ligands, and bases like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). nih.govarkat-usa.org
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne. nih.govresearchgate.net This would produce 4-alkynyl-2-methoxy-1H-benzo[d]imidazole derivatives, which are versatile intermediates for further transformations such as cycloadditions. Typical conditions involve a palladium source like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine, which also serves as the solvent. nih.govresearchgate.net
For this compound, the primary regiochemical consideration is the selective activation of the C-Br bond over other potentially reactive sites, such as C-H bonds or the N-H bond. Palladium-catalyzed cross-coupling reactions are highly regioselective for the C(sp²)-Br bond, and oxidative addition at this site is the predominant initiation step. nih.gov Therefore, Suzuki, Buchwald-Hartwig, Heck, and Sonogashira reactions are expected to occur exclusively at the C4-position.
Stereochemistry is generally not a factor at the aromatic benzimidazole core. However, it is relevant for the products of certain reactions. For instance, in the Heck reaction, the addition of the aryl group and subsequent elimination of palladium hydride typically proceed via a syn-addition and syn-elimination pathway, leading predominantly to the formation of the (E)- or trans-isomer of the resulting alkene. organic-chemistry.org In Suzuki and Buchwald-Hartwig reactions, the stereochemistry of the coupling partners (if any) is typically retained.
Electrophilic and Nucleophilic Functionalization at the Benzimidazole Ring
Beyond cross-coupling at the bromine site, the benzimidazole ring itself can undergo functionalization. The electron density distribution in the aromatic system dictates its susceptibility to electrophilic or nucleophilic attack.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of EAS on this compound are governed by the combined electronic effects of the existing substituents. The available positions for substitution on the benzene (B151609) portion are C5, C6, and C7.
Directing Effects:
Fused Imidazole (B134444) Ring: The benzimidazole system contains a benzene ring fused to an imidazole ring. The imidazole ring, particularly the five-membered ring portion analogous to pyrrole, is electron-rich and acts as an activating group for EAS on the fused benzene ring. In related heterocyclic systems like indazole, electrophilic attack is often directed to the C7 position. nih.gov
Bromo Group (at C4): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which destabilizes the cationic intermediate (arenium ion). latech.edulibretexts.org However, they are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance, which helps stabilize the intermediate when the attack occurs at these positions. nih.gov The bromine at C4 would therefore direct an incoming electrophile to the ortho position, C5.
Methoxy (B1213986) Group (at C2): This group is on the imidazole portion of the molecule. Its strong electron-donating resonance effect significantly increases the electron density of the entire heterocyclic system, including the fused benzene ring, making the molecule more susceptible to electrophilic attack than an unsubstituted benzimidazole.
Predicted Regioselectivity: The final regiochemical outcome depends on the interplay of these competing effects. The fused imidazole ring strongly influences the reactivity, and in many benz-fused heterocycles, substitution occurs at the positions alpha to the ring junction (C4 and C7). Since C4 is blocked, the C7 position is a likely site for substitution. The bromine atom's directing effect to C5 presents another possibility. The precise outcome would likely depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. A computational study on 4-sulfonamido-1H-indazoles predicted that the C7 position was the most reactive site for bromination, which was confirmed experimentally, suggesting that the influence of the fused heterocyclic ring can be dominant. nih.gov Therefore, electrophilic substitution on this compound is predicted to favor the C7 or C5 position.
Nucleophilic Substitutions and Additions at Activated Positions
The benzimidazole ring system, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. In the case of this compound, the most prominent site for nucleophilic substitution is the carbon atom bearing the bromine substituent. The bromine atom serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C4-Br bond is enhanced by the electron-withdrawing nature of the fused imidazole ring.
Common nucleophiles used in such substitutions include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. These reactions are typically performed in the presence of a base and often require elevated temperatures or transition-metal catalysis (e.g., Buchwald-Hartwig amination for C-N coupling or Ullmann condensation for C-O coupling).
For instance, the reaction of similar bromo-substituted benzimidazoles with various piperazine (B1678402) derivatives has been shown to proceed via nucleophilic substitution to yield N-arylated piperazine products. acs.org Such transformations are pivotal in medicinal chemistry for the synthesis of complex molecules.
| Reactant | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-chloro-2-nitroacetanilide | N-substituted piperazines | TEA, DMSO, 120 °C | 5-(piperazin-1-yl)-2-nitroacetanilide | acs.org |
| 1-(2-bromoaryl)benzimidazoles | Selenium powder | Cs2CO3, DMF, 150 °C | Benzimidazo[2,1-b]benzoselenoazoles | beilstein-journals.org |
| 4-Bromo-1H-imidazole | Various amines | Catalytic coupling conditions | 4-amino-1H-imidazole derivatives | sigmaaldrich.com |
Site-Selective Functionalization Controlled by Bromo and Methoxy Groups
The regiochemical outcome of further substitutions on the benzene ring of this compound is dictated by the directing effects of the existing bromo and methoxy groups.
Bromo Group (-Br): Located at the C4 position, the bromine atom is a deactivating group for electrophilic substitution due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.
In electrophilic aromatic substitution, the combined effects of these groups would determine the position of attack. For this compound, electrophilic attack on the benzene ring would be directed to the positions ortho and para to the bromine atom (C5 and C7, as C6 is blocked). The precise outcome would depend on the reaction conditions and the nature of the electrophile.
For nucleophilic aromatic substitution, the bromine at C4 is the most likely site to be replaced, as previously discussed. The methoxy group at C2 primarily influences the reactivity of the imidazole part of the molecule.
Modifications at the N1-Position (Imidazole Nitrogen)
The N1-H of the imidazole ring is acidic and can be readily deprotonated by a base to form a benzimidazolate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for extensive functionalization at the nitrogen atom.
N-Alkylation and N-Arylation Reactions
N-Alkylation is a common derivatization strategy for benzimidazoles. It is typically achieved by treating the benzimidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. A wide range of bases and solvent systems can be employed, such as sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or potassium carbonate (K₂CO₃) in acetone. nih.govlookchem.com Phase-transfer catalysts can also be utilized to facilitate the reaction. researchgate.net
N-Arylation involves the formation of a C-N bond between the imidazole nitrogen and an aryl group. This is most commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. researchgate.net Palladium-catalyzed reactions, for example, allow for the coupling of benzimidazoles with aryl halides (chlorides, bromides, iodides) or triflates to afford N-arylbenzimidazoles in good yields. mit.edunih.govrsc.orgresearchgate.net Copper-catalyzed systems are also widely used for this transformation.
| Reaction Type | Substrate | Electrophile | Base/Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| N-Alkylation | 1H-Benzimidazole | (Benzyloxy)methyl chloride | NaH | DMF | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole | nih.gov |
| N-Alkylation | 2-Substituted Benzimidazole | C3–C10 alkyl bromides | KOH / Phase-Transfer Catalyst | Aqueous | N1-alkyl-2-substituted benzimidazole | researchgate.net |
| N-Arylation | 4-Substituted Imidazole | Aryl Bromide/Chloride | Pd₂(dba)₃ / Ligand / Base | - | N1-Aryl-4-substituted imidazole | mit.edu |
| N-Arylation | 1H-Benzimidazole | Fluorobenzene | Cs₂CO₃ | DMA | 1-Phenyl-1H-benzo[d]imidazole | nih.gov |
Regioselectivity in N-Functionalization
For an unsymmetrically substituted benzimidazole such as this compound, N-functionalization can theoretically occur at either the N1 or N3 position, leading to two different regioisomers. The preferred site of reaction is governed by a combination of steric and electronic factors.
Steric Effects: Bulky substituents on the benzene ring can hinder the approach of an electrophile to the adjacent nitrogen atom. In this molecule, the bromine atom at the C4 position is adjacent to the N3 atom, which may sterically disfavor substitution at N3, especially with bulky alkylating or arylating agents.
Electronic Effects: The electronic influence of substituents on the benzene ring alters the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups tend to decrease the electron density and nucleophilicity of the nearby nitrogen atom. The bromine atom has an electron-withdrawing inductive effect, which would decrease the nucleophilicity of the adjacent N3 atom.
Therefore, for this compound, functionalization is generally expected to occur preferentially at the N1 position, which is less sterically hindered and electronically more nucleophilic. Studies on related substituted indazoles and imidazoles have shown that the choice of base and solvent can also significantly influence the N1/N2 (or N1/N3) product ratio. otago.ac.nzbeilstein-journals.org
Ring-Forming Reactions and Synthesis of Fused Heterocyclic Systems
The reactive sites of this compound make it a valuable precursor for the construction of more complex, fused heterocyclic systems. These reactions are essential for building polycyclic scaffolds found in many pharmacologically active compounds. airo.co.in
Cyclization Reactions Utilizing Reactive Sites of this compound
Intramolecular cyclization reactions can be designed to utilize two or more reactive sites on the benzimidazole core. A common strategy involves first functionalizing the N1 position with a side chain that contains a reactive group. This new group can then react with another part of the molecule, such as the bromo-substituent or an activated C-H position, to form a new ring.
For example, N-alkylation with a propargyl group, followed by a base-mediated intramolecular cyclization, can lead to the formation of imidazole-fused 1,4-benzoxazepines. nih.govacs.org Similarly, palladium-catalyzed intramolecular C-C or C-N bond-forming reactions can be used to fuse new rings onto the benzimidazole framework. The reaction of 1-(2-bromoaryl)benzimidazoles with selenium powder, for instance, leads to the formation of tetracyclic benzimidazo[2,1-b]benzoselenoazoles through an intramolecular cyclization. beilstein-journals.org These strategies highlight the potential of using substituted benzimidazoles as building blocks for diverse and complex heterocyclic structures.
| Starting Material | Key Reagents/Conditions | Fused System Formed | Reaction Type | Reference |
|---|---|---|---|---|
| 2-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole | NaH | Benzo[f]benzo airo.co.inchemicalbook.comimidazo[1,2-d] airo.co.inoxazepine | 7-exo-dig Cyclization | nih.govacs.org |
| N-Boc-2-alkynylbenzimidazoles | Ag₂CO₃/TFA | 1H-Benzo airo.co.inchemicalbook.comimidazo[1,2-c] otago.ac.nzoxazin-1-one | 6-endo-dig Cyclization | nih.govbohrium.com |
| 1-(2-bromoaryl)benzimidazoles | Selenium, Cs₂CO₃ | Benzimidazo[2,1-b]benzoselenoazole | Intramolecular C-Se Cyclization | beilstein-journals.org |
| 2-mercaptobenzimidazole and 2-bromo-1,3-diketones | Visible light | Benzimidazo[2,1-b]thiazole | One-pot Cyclization | nih.gov |
Synthesis of Novel Polycyclic Architectures from this compound Remains an Area of Specialized Research
The construction of novel polycyclic architectures incorporating the benzimidazole moiety is a significant endeavor in synthetic chemistry, driven by the diverse biological and photophysical properties of these complex structures. While a variety of substituted benzimidazoles serve as versatile building blocks for such syntheses, a thorough review of available scientific literature reveals limited specific examples detailing the use of this compound as a direct precursor for the construction of novel polycyclic systems.
General strategies for the synthesis of fused benzimidazole systems often rely on transition-metal-catalyzed cross-coupling and annulation reactions. Methodologies such as copper-catalyzed C-N coupling followed by cyclization have been successfully employed with related dimethoxy-substituted benzimidazole analogues to create fused quinazoline (B50416) and pyrimidine (B1678525) structures. nih.govacs.org Additionally, palladium-catalyzed annulation reactions are a known route to extend the aromatic systems of benzimidazole derivatives. researchgate.net
However, specific studies detailing the derivatization of the this compound scaffold to build polycyclic architectures are not widely reported. The reactivity of the bromo and methoxy substituents on the benzimidazole core presents theoretical opportunities for a range of chemical transformations. The bromo group at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the formation of new carbon-carbon bonds and the elaboration of aromatic systems. The 2-methoxy group can also influence the electronic properties of the benzimidazole ring and could potentially be a site for further functionalization or demethylation to a hydroxyl group, which could then participate in cyclization reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. A single-crystal X-ray diffraction analysis of 4-bromo-2-methoxy-1H-benzo[d]imidazole would yield a wealth of information, from intramolecular bond lengths and angles to the organization of molecules within the crystal lattice.
Elucidation of Tautomeric Forms in Crystalline State
The benzimidazole (B57391) ring system is known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). This equilibrium is a crucial aspect of its chemical identity. In the solution state, this proton exchange is often rapid, leading to an averaged structure observed by techniques like NMR. However, in the crystalline solid state, the molecule is typically "locked" into one predominant tautomeric form due to packing forces and intermolecular interactions.
X-ray crystallography can unambiguously determine the position of the hydrogen atom on the imidazole (B134444) ring, thereby identifying the preferred tautomer in the solid state. This is achieved by careful analysis of the electron density maps and the refinement of atomic positions. The C-N bond lengths within the imidazole ring also provide strong evidence for the location of the proton; the C-N single bond is characteristically longer than the C=N double bond. For benzimidazoles, it has been shown that the tautomeric equilibrium can be influenced by the electronic nature of substituents on the benzene (B151609) ring.
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular assembly of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, several key interactions would be anticipated and could be precisely mapped by X-ray diffraction.
Hydrogen Bonding: The N-H group of the benzimidazole ring is a potent hydrogen-bond donor, while the lone pair on the sp2-hybridized nitrogen atom is an effective acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, often resulting in infinite chains or dimeric motifs that are common in the crystal structures of benzimidazole derivatives. The methoxy (B1213986) group's oxygen atom could also act as a hydrogen-bond acceptor.
Halogen Bonding: The bromine atom at the 4-position is a potential halogen-bond donor. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as the nitrogen or oxygen atoms of a neighboring molecule. The geometry and distance of these Br···N or Br···O contacts would be key indicators of this interaction.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Processes
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful tool for investigating the structure, conformation, and dynamic behavior of molecules in solution.
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in solution-state characterization. This is greatly facilitated by a suite of two-dimensional (2D) NMR experiments.
2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the molecule, such as those on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary (non-protonated) carbons and for piecing together the molecular skeleton by identifying long-range connectivities. For instance, the methoxy protons would show a correlation to the C2 carbon of the benzimidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly useful for determining conformation and stereochemistry. For example, a NOESY spectrum could show correlations between the methoxy protons and protons on the benzene ring, providing insights into the preferred orientation of the methoxy group.
Spectroscopic Signatures of Positional Isomers and Conformational Equilibria
NMR spectroscopy is highly sensitive to the chemical environment of each nucleus. The chemical shifts (δ) of the protons and carbons in this compound would provide a unique fingerprint. Due to the rapid tautomerism in many solvents, the benzo part of the benzimidazole ring often shows a simplified set of signals, indicating a time-averaged plane of symmetry. For instance, C4 and C7, as well as C5 and C6, may become chemically equivalent on the NMR timescale. The specific chemical shifts would be influenced by the electronic effects of the bromo and methoxy substituents.
In Situ NMR Studies for Reaction Monitoring and Intermediate Detection
In situ (or reaction monitoring) NMR is a powerful technique for studying reaction mechanisms. By acquiring NMR spectra at various time points during a chemical reaction involving this compound, it would be possible to monitor the consumption of reactants, the formation of products, and potentially detect and characterize transient intermediates. This provides kinetic and mechanistic information that is not accessible from the analysis of the final product alone.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular dynamics within this compound.
Analysis of Characteristic Vibrational Modes of Benzimidazole and Substituents
The vibrational spectrum of this compound is a composite of the characteristic modes of the benzimidazole core and its bromo and methoxy substituents. The benzimidazole ring itself exhibits a series of distinct vibrational modes. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the infrared spectrum in the region of 3400 cm⁻¹. The C=N stretching vibration is observed in the range of 1500–1650 cm⁻¹. The aromatic C-C stretching vibrations of the benzene ring part of the benzimidazole system are generally found in the 1400–1600 cm⁻¹ region. researchgate.net
The presence of the bromine atom and the methoxy group introduces additional characteristic vibrational modes. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹. The methoxy group (-OCH₃) is characterized by several distinct vibrations. The C-H stretching vibrations of the methyl group are expected in the 2850–2960 cm⁻¹ range. The C-O stretching vibration of the methoxy group is typically a strong band appearing around 1050–1250 cm⁻¹. mdpi.com
A detailed analysis of the vibrational spectra allows for the precise assignment of these bands, providing a vibrational fingerprint of the molecule.
Table 1: Characteristic Vibrational Modes of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Benzimidazole (N-H) | Stretching | ~3400 |
| Benzimidazole (C=N) | Stretching | 1500-1650 |
| Benzimidazole (C-C) | Aromatic Stretching | 1400-1600 |
| Bromo substituent (C-Br) | Stretching | 500-600 |
| Methoxy group (C-H) | Stretching | 2850-2960 |
| Methoxy group (C-O) | Stretching | 1050-1250 |
Probing Intermolecular Interactions through Spectroscopic Shifts
Shifts in the positions and changes in the shapes of vibrational bands can provide valuable information about intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of the imidazole ring can participate in intermolecular hydrogen bonding. This interaction typically leads to a broadening and a shift to lower wavenumbers of the N-H stretching band in the IR spectrum. The extent of this shift can be correlated with the strength of the hydrogen bond.
Similarly, the vibrational modes of the methoxy group can be influenced by its interaction with neighboring molecules or solvent molecules. These spectroscopic shifts are crucial for understanding the supramolecular assembly and the influence of the local environment on the molecular structure.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solvatochromic Behavior
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within the this compound molecule and how these transitions are affected by the surrounding solvent environment (solvatochromism).
Correlating Electronic Absorption and Emission with Molecular Structure
The UV-Vis absorption spectrum of benzimidazole and its derivatives is typically characterized by π-π* transitions within the aromatic system. The parent benzimidazole molecule exhibits absorption bands around 243, 272, and 278 nm. sci-hub.box The substitution on the benzimidazole ring with a bromo and a methoxy group is expected to influence the energy of these electronic transitions.
The bromine atom, being an electron-withdrawing group through its inductive effect but also having lone pairs that can participate in resonance, can cause a bathochromic (red) shift of the absorption bands. The methoxy group, being an electron-donating group through resonance, is also likely to induce a bathochromic shift and potentially increase the intensity of the absorption bands.
The electronic transitions in substituted benzimidazoles can be complex, often showing multiple bands corresponding to transitions within the phenyl and benzimidazole moieties. For a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives with different substituents, electronic transitions were observed in the ranges of 204 nm, 222–225 nm, 242–250 nm, 274 nm, 280 nm, and 293–311 nm in ethanol. sci-hub.box The bands around 274 and 281 nm are often attributed to the tautomeric structures of the benzimidazole ring. sci-hub.box
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Moiety |
| π-π | 240-260 | Benzene ring |
| π-π | 270-290 | Benzimidazole ring |
| Intramolecular Charge Transfer (ICT) | > 300 | Entire molecule |
The solvatochromic behavior of this compound, which is the change in the position of its absorption or emission bands with varying solvent polarity, can provide information about the difference in dipole moment between the ground and excited states of the molecule. An increase in solvent polarity can lead to either a bathochromic or a hypsochromic (blue) shift, depending on the nature of the electronic transition and the change in charge distribution upon excitation. This behavior is crucial for understanding the molecule's interaction with its environment and its potential applications in areas such as chemical sensing.
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Methoxy 1h Benzo D Imidazole
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Energetics
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-2-methoxy-1H-benzo[d]imidazole, DFT would be the cornerstone for understanding its intrinsic properties.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Given the presence of the methoxy (B1213986) group, a conformational landscape analysis would also be crucial. This involves rotating the methoxy group and other rotatable bonds to identify different stable conformations (conformers) and the energy barriers between them. The results would likely be presented in a data table summarizing the optimized geometrical parameters for the most stable conformer.
Interactive Data Table: Hypothetical Optimized Geometry Parameters This table is a placeholder to illustrate how data would be presented. Actual values would require specific DFT calculations.
Calculation of Electronic Properties: Dipole Moment and Electrostatic Potential Surface
The Molecular Electrostatic Potential (MEP) surface is another key property. It is a color-coded map that illustrates the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the methoxy group.
Protonation and Deprotonation Equilibria and their Energetics
The benzimidazole (B57391) core contains both acidic (N-H) and basic (lone pair on the other nitrogen) sites. DFT calculations can predict the proton affinity and pKa values, providing insight into the molecule's behavior in acidic or basic environments. The energetics of protonation (adding a proton) and deprotonation (removing a proton) at different sites on the molecule would be calculated to determine the most likely sites for these reactions to occur.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap and its Correlation with Chemical Reactivity
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. DFT calculations would provide the energies of the HOMO and LUMO, and thus the energy gap for this compound.
Interactive Data Table: Hypothetical FMO Energies This table is a placeholder to illustrate how data would be presented. Actual values would require specific DFT calculations.
Fukui Functions for Predicting Sites of Electrophilic and Nucleophilic Attack
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (where an electron is added).
f-(r) : for electrophilic attack (where an electron is removed).
f0(r) : for radical attack.
By calculating and visualizing the Fukui functions for this compound, specific atoms or regions that are most susceptible to attack by electrophiles or nucleophiles could be precisely identified, offering a more detailed picture of its chemical reactivity than the MEP surface alone.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions. In the context of this compound, theoretical studies, though not extensively reported in the literature, would be invaluable for understanding its formation and reactivity. Such studies would typically involve locating the transition states of key reaction steps and mapping out the complete reaction pathways.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
The identification of transition state (TS) structures is a cornerstone of computational reaction mechanism studies. For the synthesis of substituted benzimidazoles, computational methods like Density Functional Theory (DFT) are often employed. For instance, in related systems, the M06-2X functional with a suitable basis set such as 6-31+G(d,p) has been utilized to optimize the geometries of reactants, intermediates, transition states, and products. nih.govacs.org
An Intrinsic Reaction Coordinate (IRC) analysis is subsequently performed to confirm that the located transition state correctly connects the reactant and product states on the potential energy surface. This analysis provides a clear depiction of the molecular transformations occurring along the reaction pathway. For example, in the cyclization reactions of similar heterocyclic systems, IRC calculations can visualize the bond formation and breaking processes, such as the nucleophilic attack of a nitrogen anion on a carbon atom, leading to ring closure. acs.org
Energetic Profiles of Key Synthetic Transformations and Functionalization Reactions
By calculating the energies of all stationary points along the reaction pathway, a detailed energetic profile can be constructed. This profile reveals the activation energies and reaction enthalpies for each step, providing insights into the reaction kinetics and thermodynamics. For example, in the synthesis of imidazole-fused 1,4-benzoxazepines, computational modeling has been used to compare different possible cyclization pathways, revealing a preference for one pathway over another by a significant energy margin. nih.gov
For this compound, such profiles would be instrumental in understanding the regioselectivity and efficiency of its synthesis, which could involve the cyclization of a substituted o-phenylenediamine (B120857) with an appropriate one-carbon synthon.
Solvation Effects and Environmental Influence on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to account for these effects.
Continuum Solvation Models (PCM) for Simulating Solution-Phase Behavior
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach allows for the calculation of molecular properties in solution, providing a more realistic comparison with experimental data, which are often obtained in solution.
In the study of benzimidazole derivatives and related heterocycles, PCM has been applied to investigate energetic behavior in different solvent media. nih.govacs.orgresearchgate.net For this compound, employing PCM would allow for the theoretical prediction of its properties, such as conformational stability and reactivity, in various solvents.
Studies on Non-linear Optical (NLO) Properties and Molecular Electronics Potential
Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant non-linear optical (NLO) properties, making them promising materials for applications in optoelectronics and photonics. jhuapl.edu Benzimidazole derivatives, with their aromatic and heteroaromatic rings, are potential candidates for NLO materials.
Computational chemistry plays a crucial role in the design and evaluation of NLO materials by predicting their hyperpolarizabilities. researchgate.net The NLO response of a molecule is related to its electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Structure Reactivity and Structure Property Relationships: a Mechanistic and Electronic Perspective
Influence of Bromo and Methoxy (B1213986) Substituents on the Electronic Density and Reactivity of the Benzimidazole (B57391) Core
The presence of a bromine atom at the C4 position and a methoxy group at the C2 position introduces significant electronic perturbations to the benzimidazole ring system. These substituents exert both inductive and resonance effects, which collectively modify the electron density distribution, acid-base properties, and the susceptibility of the molecule to chemical attack.
Inductive Effect (-I): Both bromine and the oxygen of the methoxy group are more electronegative than carbon, leading to the withdrawal of electron density through the sigma (σ) bond framework. unizin.org This effect is generally distance-dependent. The bromo substituent at C4 exerts a strong -I effect on the benzene (B151609) portion of the ring system.
Impact on Acid-Base Properties: The acidity of the N-H proton in the imidazole (B134444) ring is a direct reflection of the electronic density on the nitrogen atoms. The electron-withdrawing inductive effect of the C4-bromo group tends to stabilize the resulting benzimidazolide (B1237168) anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzimidazole. Conversely, the strong electron-donating resonance effect of the C2-methoxy group increases electron density within the imidazole ring, which would destabilize the anion and decrease acidity (raise the pKa). The net effect on the pKa is a balance of these opposing forces.
| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Impact on N-H Acidity | Predicted Impact on Ring Electron Density |
|---|---|---|---|---|---|
| Bromo (-Br) | C4 | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Increases acidity | Net decrease (Deactivating) |
| Methoxy (-OCH₃) | C2 | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Decreases acidity | Net increase (Activating) |
The regiochemical outcome of substitution reactions on the this compound ring is dictated by the directing influence of the existing substituents and the inherent reactivity of the benzimidazole nucleus.
Electrophilic Aromatic Substitution (EAS): The benzimidazole ring system is generally activated towards electrophilic attack, particularly at the benzene ring positions (C5, C6, and C7), due to the electron-donating nature of the fused imidazole ring. The methoxy group at C2 further enhances the nucleophilicity of the system. However, the C4-bromo group is a deactivator, albeit an ortho-, para-director. lumenlearning.com Electrophilic attack will preferentially occur at the positions most activated and sterically accessible. The C7 position is ortho to the N1-H and meta to the bromo group, making it a likely site for substitution. The C5 position is para to the N1-H and ortho to the bromo group. The C6 position is meta to both the N1-H and the bromo group, making it the least favored site. Therefore, a mixture of C7 and C5 substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The C4-bromo substituent can serve as a leaving group in SNAr reactions. mdpi.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.com The fused imidazole ring, particularly when protonated or coordinated to a Lewis acid, can act as an electron-withdrawing group. The C4 position is ortho to the N3 atom of the imidazole ring, which can help stabilize the Meisenheimer complex formed upon nucleophilic attack at C4. Therefore, this compound is susceptible to SNAr reactions, allowing for the displacement of the bromide with various nucleophiles. nih.govrsc.org
Stereoelectronic Control in the Chemical Transformations of this compound
Stereoelectronic effects, which relate to the influence of molecular orbital orientations on reaction pathways, are critical in understanding the reactivity of this molecule. The lone pair orbitals on the imidazole nitrogens and the methoxy oxygen play a significant role. For instance, in reactions involving metal coordination or protonation, the geometry of approach will be directed by the location and hybridization of these lone pairs. Studies on related 2-phenyl-1H-benzo[d]imidazole systems have highlighted how stereoelectronic features govern molecular recognition at biological receptors, a principle that extends to chemical reactivity. nih.gov The alignment of the C-Br bond's σ* orbital relative to the π-system can also influence its susceptibility to nucleophilic attack or reductive cleavage.
Conformation-Reactivity Correlations and the Role of Intramolecular Interactions
The reactivity of this compound can be influenced by its conformational preferences. The primary conformational flexibility lies in the rotation around the C2-O bond of the methoxy group. It is plausible that an intramolecular hydrogen bond can form between the N1-H donor and the methoxy oxygen acceptor. Such an interaction would create a pseudo-six-membered ring, leading to a more planar and rigid conformation.
This conformational locking could have several consequences for reactivity:
Steric Shielding: The methoxy group could sterically hinder the approach of reagents to the N1 or C7 positions.
Modulated Acidity: The hydrogen bond would decrease the acidity of the N1-H proton by sharing its electron density.
Altered Electronic Communication: A planar conformation would maximize π-orbital overlap, potentially enhancing the electronic communication between the methoxy group and the benzimidazole core.
Studies on 2-substituted benzimidazole nucleosides have shown that substituents at the C2 position strongly influence the preferred conformation (syn vs. anti) around the glycosidic bond, demonstrating the importance of such conformational control in related systems. nih.govnih.gov
Designing Analogs with Modulated Chemical Reactivity and Stability through Substituent Variation
The principles of structure-reactivity relationships discussed above provide a rational basis for designing analogs of this compound with tailored properties. By systematically varying the substituents at the C2 and C4 positions (and elsewhere on the ring), one can fine-tune the molecule's electronic profile, stability, and reactivity. researchgate.net
For example:
Modulating SNAr Reactivity: Replacing the C4-bromo group with other halogens (-Cl, -F) would alter the rate of SNAr reactions. Fluorine, being more electronegative, generally increases the rate of the nucleophilic addition step, making C-F bonds highly susceptible to SNAr under the right conditions. chemistrysteps.com
Tuning Electronic Properties: Swapping the C2-methoxy group for an electron-withdrawing group like trifluoromethoxy (-OCF₃) would drastically lower the electron density of the ring system, increase the N-H acidity, and deactivate the ring towards EAS while further activating it for SNAr. Conversely, introducing additional electron-donating groups on the benzene ring could enhance its nucleophilicity. nih.gov
Introducing Steric Bulk: Replacing the methoxy group with a bulkier alkoxy group (e.g., isopropoxy) could be used to introduce steric hindrance, potentially directing reactions to less hindered sites or influencing the molecule's binding properties in a biological context.
This strategic modification, often guided by computational modeling and a deep understanding of physical organic principles, is a cornerstone of modern medicinal chemistry and materials science for developing novel benzimidazole-based compounds. jcchems.comacs.org
| Target Property | Modification Strategy | Example Substituent(s) | Expected Outcome |
|---|---|---|---|
| Increase SNAr Reactivity at C4 | Replace -Br with a more electronegative halogen | -F | Faster rate of nucleophilic substitution |
| Increase N-H Acidity | Replace -OCH₃ with an electron-withdrawing group | -OCF₃, -CN | Lower pKa, more acidic proton |
| Increase Reactivity toward EAS | Replace -Br with an electron-donating group | -CH₃, -OH | Faster rate of electrophilic substitution |
| Introduce Steric Control | Increase size of the C2 substituent | -O-iPr, -O-tBu | Hindered rotation, potential for regioselective reactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-2-methoxy-1H-benzo[d]imidazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzaldehyde derivatives with diamines under acidic conditions. For example, in , derivatives were prepared using ethanol or DMSO as solvents, glacial acetic acid as a catalyst, and reflux times ranging from 4–18 hours. Key steps include:
- Reagent selection : Substituted benzaldehydes (e.g., 4-bromo-2-methoxybenzaldehyde) and o-phenylenediamine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol mixtures).
- Yield optimization : Adjusting molar ratios (1:1 to 1:1.2) and solvent polarity (e.g., DMSO enhances solubility for bulky substituents).
- Example : A 73% yield was achieved for a bromo-substituted analog using ethanol and glacial acetic acid under reflux (4 hours) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR in CDCl shows characteristic aromatic protons (δ 7.36–8.35 ppm) and methoxy singlet (~δ 3.85 ppm). C NMR confirms C-Br (~δ 115 ppm) and imidazole ring carbons (δ 140–160 ppm) .
- FTIR : Peaks at ~590 cm (C-Br stretch) and 1611 cm (C=N imidazole ring) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 253.0 (calculated for CHBrNO).
- Elemental Analysis : Match experimental vs. calculated C/H/N/Br values (e.g., C: 38.1%, H: 2.8%, N: 10.9%) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., methoxy group δ varying by ±0.3 ppm) may arise from solvent polarity (DMSO-d vs. CDCl) or substituent effects. Strategies include:
- Control experiments : Synthesize and characterize analogs with incremental structural changes.
- Computational validation : Compare experimental H shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .
- Crystallographic cross-check : Use X-ray data (e.g., bond lengths: C-Br = 1.89–1.92 Å) to validate substituent positioning .
Q. How can molecular docking predict the biological activity of this compound derivatives?
- Methodological Answer :
- Target selection : Prioritize receptors like EGFR or α-glucosidase based on structural analogs (e.g., 9c in showed docking scores of −9.2 kcal/mol against α-glucosidase).
- Software : AutoDock Vina or Schrödinger Maestro.
- Parameters : Grid box centered on active sites (e.g., EGFR: 20 × 20 × 20 Å), Lamarckian genetic algorithm.
- Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å). Hydrophobic interactions (e.g., with Val726) and halogen bonding (Br···O) are critical .
Q. What insights does X-ray crystallography provide about the molecular conformation of bromo-substituted benzimidazoles?
- Methodological Answer :
- Crystal system : Monoclinic (P2/n) with unit cell parameters (a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, β = 98.3°) .
- Key interactions :
- Halogen bonding : Br···S (3.34 Å) stabilizes the lattice.
- π-π stacking : Benzimidazole-thiophene rings (3.8 Å distance).
- Torsion angles : Methoxy group orientation (C-O-C-C = 112°) influences solubility .
Experimental Design & Data Analysis
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer :
- Variables : Catalyst (p-toluenesulfonic acid vs. acetic acid), solvent (ethanol vs. DMF), temperature (80–120°C).
- Response surface methodology (RSM) : Central composite design to model yield (%) vs. variables.
- Example : A 2 factorial design identified ethanol + acetic acid + 100°C as optimal (yield = 78%, R = 0.92) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
